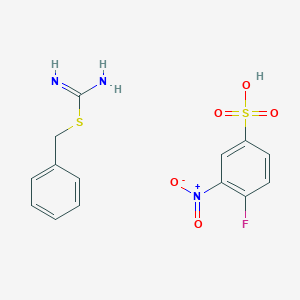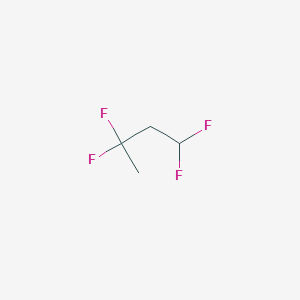
1,1,3,3-Tetrafluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrafluorobutane is an organic compound with the molecular formula C4H6F4 It is a fluorinated butane derivative, characterized by the presence of four fluorine atoms attached to the carbon chain
Méthodes De Préparation
1,1,3,3-Tetrafluorobutane can be synthesized through several methods. One common approach involves the fluorination of butane derivatives. For instance, the reaction of 1,1,3,3-tetrachlorobutane with hydrogen fluoride (HF) under controlled conditions can yield this compound. The reaction typically requires a catalyst, such as antimony pentachloride, and is conducted at elevated temperatures and pressures to ensure complete fluorination .
Analyse Des Réactions Chimiques
1,1,3,3-Tetrafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Dehydrohalogenation: This reaction involves the removal of hydrogen fluoride (HF) to form unsaturated fluorinated compounds.
Common reagents used in these reactions include hydrogen fluoride, catalysts like antimony pentachloride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1,3,3-Tetrafluorobutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology and Medicine: The compound’s fluorinated nature makes it useful in the development of pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and surfactants
Mécanisme D'action
The mechanism by which 1,1,3,3-tetrafluorobutane exerts its effects depends on the specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. For instance, in dehydrohalogenation reactions, the presence of fluorine atoms can stabilize the transition state, facilitating the removal of hydrogen fluoride .
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetrafluorobutane can be compared with other fluorinated butanes, such as 1,1,1,3-tetrafluorobutane and 1,2,2,3-tetrafluorobutane. These compounds share similar structures but differ in the position and number of fluorine atoms. The unique arrangement of fluorine atoms in this compound can result in distinct chemical properties and reactivity .
Similar Compounds
- 1,1,1,3-Tetrafluorobutane
- 1,2,2,3-Tetrafluorobutane
- 2,2,3,3-Tetrafluorobutane
Propriétés
Numéro CAS |
625-09-2 |
|---|---|
Formule moléculaire |
C4H6F4 |
Poids moléculaire |
130.08 g/mol |
Nom IUPAC |
1,1,3,3-tetrafluorobutane |
InChI |
InChI=1S/C4H6F4/c1-4(7,8)2-3(5)6/h3H,2H2,1H3 |
Clé InChI |
GILFNDOWDFBFIH-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


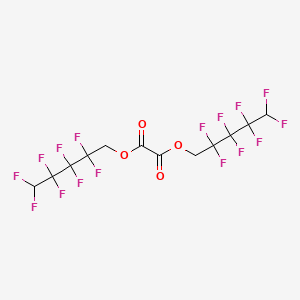
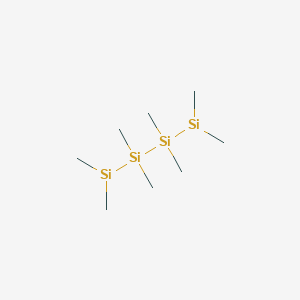

![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)
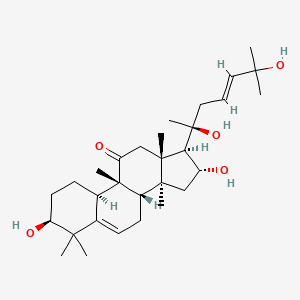
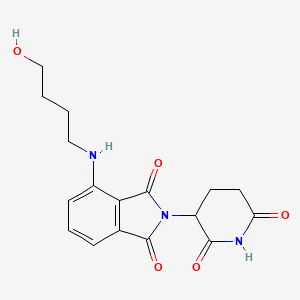

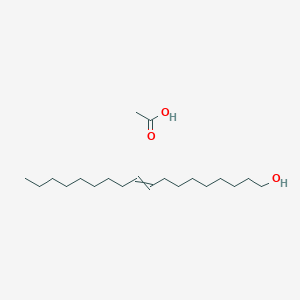
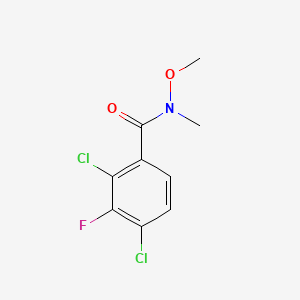
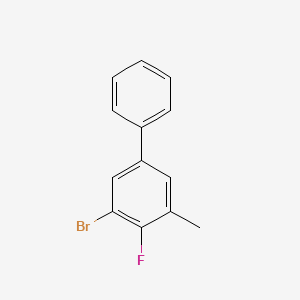
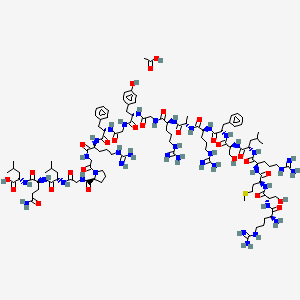
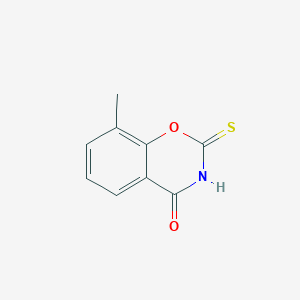
![N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide](/img/structure/B14757120.png)
